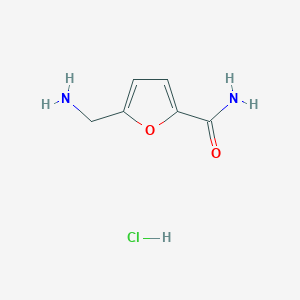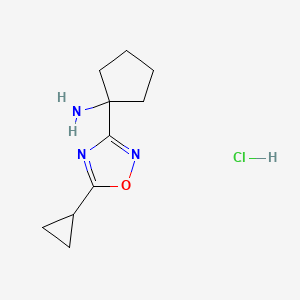![molecular formula C37H35N3O2 B1377978 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine CAS No. 1450841-25-4](/img/structure/B1377978.png)
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Overview
Description
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is a chiral ligand known for its utility in asymmetric synthesis. This compound, with the molecular formula C({37})H({35})N({3})O({2}), is characterized by its complex structure featuring two oxazolidine rings attached to a pyridine core. It is widely used in catalysis, particularly in enantioselective reactions, due to its ability to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine typically involves the following steps:
Formation of Oxazolidine Rings: The oxazolidine rings are synthesized from amino alcohols and aldehydes or ketones under acidic conditions.
Attachment to Pyridine Core: The oxazolidine units are then attached to the 2,6-positions of the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and enantiomeric excess.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine rings, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine rings back to amino alcohols.
Substitution: The pyridine core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products:
Oxidation Products: Oxazolidinones.
Reduction Products: Amino alcohols.
Substitution Products: Various functionalized pyridine derivatives.
Chemistry:
Catalysis: Used as a chiral ligand in asymmetric catalysis, particularly in [3+2] cycloaddition reactions.
Synthesis: Facilitates the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Mimicry: Acts as a model for studying enzyme-catalyzed reactions due to its chiral nature.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of chiral materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to induce chirality in chemical reactions. The oxazolidine rings provide a chiral environment that influences the stereochemistry of the reaction products. The pyridine core acts as a coordinating site for metal catalysts, enhancing their activity and selectivity.
Molecular Targets and Pathways:
Metal Coordination: The nitrogen atoms in the pyridine and oxazolidine rings coordinate with metal ions, forming active catalytic complexes.
Chiral Induction: The spatial arrangement of the oxazolidine rings induces chirality in the substrates, leading to enantioselective outcomes.
Comparison with Similar Compounds
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
Comparison:
- Structural Differences: While similar in having oxazolidine rings attached to a pyridine core, the specific substituents and stereochemistry differ.
- Unique Features: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is unique due to its specific chiral centers and the presence of methyl and diphenyl groups, which enhance its catalytic properties and selectivity in asymmetric synthesis.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications. Its ability to induce chirality and coordinate with metals underpins its widespread use in catalysis and synthesis.
Properties
IUPAC Name |
(2S,4S)-4-methyl-2-[6-[(2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl]pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3/t26-,27-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPVLMMPSKAED-AIYQPOGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[C@H](N1)C2=NC(=CC=C2)[C@H]3N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)





![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

